molecular formula C12H17N3O4 B14541182 Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitrocyclohexyl)- CAS No. 62322-17-2

Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitrocyclohexyl)-

Cat. No.: B14541182
CAS No.: 62322-17-2
M. Wt: 267.28 g/mol
InChI Key: WOLUDIUBYOZCOY-UHFFFAOYSA-N
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Description

Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitrocyclohexyl)- is a complex organic compound belonging to the class of dihydropyridines Dihydropyridines are known for their diverse pharmaceutical applications, particularly as calcium channel blockers

Properties

CAS No.

62322-17-2

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

3-methyl-1-nitro-4-(1-nitrocyclohexyl)-4H-pyridine

InChI

InChI=1S/C12H17N3O4/c1-10-9-13(15(18)19)8-5-11(10)12(14(16)17)6-3-2-4-7-12/h5,8-9,11H,2-4,6-7H2,1H3

InChI Key

WOLUDIUBYOZCOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=CC1C2(CCCCC2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitrocyclohexyl)- typically involves multi-component reactions. One common method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines. These intermediates can then be further modified to introduce the nitro and nitrocyclohexyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitrocyclohexyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitrocyclohexyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitrocyclohexyl)- involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can inhibit calcium influx into cells, leading to various physiological effects such as vasodilation and reduced cardiac contractility. This mechanism is similar to other dihydropyridine calcium channel blockers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitrocyclohexyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both nitro and nitrocyclohexyl groups can enhance its reactivity and potential therapeutic applications compared to other similar compounds .

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